molecular formula C13H12N4O5S B14646995 Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- CAS No. 55842-01-8

Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-

Cat. No.: B14646995
CAS No.: 55842-01-8
M. Wt: 336.33 g/mol
InChI Key: CODOLOVEEPMBSR-UHFFFAOYSA-N
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Description

Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- is a complex organic compound with a unique structure that includes a nitrophenyl group, a pyridinyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- typically involves multiple steps. One common method includes the reaction of 3-nitroaniline with 3-pyridinesulfonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, thereby increasing its efficacy. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(3-nitrophenyl): Similar structure but lacks the pyridinyl and sulfonyl groups.

    Acetamide, N-(4-nitrophenyl): Similar structure but with the nitrophenyl group in a different position.

    N-(4-nitrophenyl)acetamide: Similar structure but lacks the pyridinyl group.

Uniqueness

Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- is unique due to the presence of both the pyridinyl and sulfonyl groups, which confer specific chemical properties and reactivity. These groups enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

55842-01-8

Molecular Formula

C13H12N4O5S

Molecular Weight

336.33 g/mol

IUPAC Name

N-[2-(3-nitroanilino)pyridin-3-yl]sulfonylacetamide

InChI

InChI=1S/C13H12N4O5S/c1-9(18)16-23(21,22)12-6-3-7-14-13(12)15-10-4-2-5-11(8-10)17(19)20/h2-8H,1H3,(H,14,15)(H,16,18)

InChI Key

CODOLOVEEPMBSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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